Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate
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Overview
Description
Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate is an organic compound with a complex structure that includes a bromophenyl group, a carbonyl group, and a hydrazinylcarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-[(2-bromophenyl)carbonyl]hydrazine. This intermediate is then reacted with carbon disulfide and methyl 4-aminophenylacetate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets. The compound’s bromophenyl group can interact with enzymes or receptors, leading to various biological effects. The hydrazinylcarbonothioyl group may also play a role in its activity by forming covalent bonds with target molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)acetate
- Methyl 2-(4-(2-bromoethyl)phenyl)acetate
- Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Uniqueness
Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16BrN3O3S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl 2-[4-[[(2-bromobenzoyl)amino]carbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-24-15(22)10-11-6-8-12(9-7-11)19-17(25)21-20-16(23)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,20,23)(H2,19,21,25) |
InChI Key |
AUIXQAAOZSPOPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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